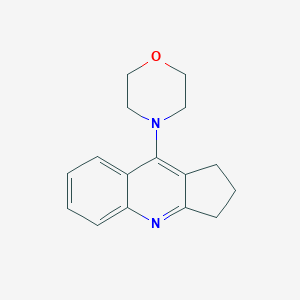
2,3-Dihydro-9-morpholino-1H-cyclopenta(b)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydro-9-morpholino-1H-cyclopenta(b)quinoline (DMQ) is a synthetic compound that has been widely studied for its potential applications in scientific research. DMQ belongs to the class of cyclopenta[b]quinoline derivatives and has been found to exhibit various biochemical and physiological effects.
作用機序
The mechanism of action of 2,3-Dihydro-9-morpholino-1H-cyclopenta(b)quinoline is not fully understood, but it is believed to involve the inhibition of various cellular pathways. 2,3-Dihydro-9-morpholino-1H-cyclopenta(b)quinoline has been found to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair. 2,3-Dihydro-9-morpholino-1H-cyclopenta(b)quinoline has also been shown to inhibit the activity of protein kinases, which are enzymes involved in cell signaling pathways.
生化学的および生理学的効果
2,3-Dihydro-9-morpholino-1H-cyclopenta(b)quinoline has been found to exhibit various biochemical and physiological effects. 2,3-Dihydro-9-morpholino-1H-cyclopenta(b)quinoline has been shown to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. 2,3-Dihydro-9-morpholino-1H-cyclopenta(b)quinoline has also been found to inhibit the proliferation of cancer cells by blocking cell cycle progression. In addition, 2,3-Dihydro-9-morpholino-1H-cyclopenta(b)quinoline has been shown to inhibit the replication of viruses by blocking viral entry and replication.
実験室実験の利点と制限
2,3-Dihydro-9-morpholino-1H-cyclopenta(b)quinoline has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. 2,3-Dihydro-9-morpholino-1H-cyclopenta(b)quinoline has also been found to exhibit potent biological activities at low concentrations, making it a useful tool for studying cellular pathways. However, 2,3-Dihydro-9-morpholino-1H-cyclopenta(b)quinoline has some limitations for lab experiments. 2,3-Dihydro-9-morpholino-1H-cyclopenta(b)quinoline is a relatively new compound, and its safety profile has not been fully established. In addition, 2,3-Dihydro-9-morpholino-1H-cyclopenta(b)quinoline has been found to be unstable in some solvents, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 2,3-Dihydro-9-morpholino-1H-cyclopenta(b)quinoline. One area of research is the development of 2,3-Dihydro-9-morpholino-1H-cyclopenta(b)quinoline derivatives with improved potency and selectivity. Another area of research is the investigation of the mechanism of action of 2,3-Dihydro-9-morpholino-1H-cyclopenta(b)quinoline and its derivatives. Finally, the potential therapeutic applications of 2,3-Dihydro-9-morpholino-1H-cyclopenta(b)quinoline and its derivatives should be explored further, particularly in the treatment of cancer and viral infections.
Conclusion
2,3-Dihydro-9-morpholino-1H-cyclopenta(b)quinoline is a synthetic compound that has been found to exhibit various biochemical and physiological effects. 2,3-Dihydro-9-morpholino-1H-cyclopenta(b)quinoline has been studied for its potential applications in scientific research, including its anticancer, antiviral, and antimicrobial properties. 2,3-Dihydro-9-morpholino-1H-cyclopenta(b)quinoline has several advantages for lab experiments, but also has some limitations. Future research should focus on the development of 2,3-Dihydro-9-morpholino-1H-cyclopenta(b)quinoline derivatives with improved potency and selectivity, as well as the investigation of its mechanism of action and potential therapeutic applications.
合成法
2,3-Dihydro-9-morpholino-1H-cyclopenta(b)quinoline can be synthesized by the reaction of 2,3-dihydrocyclopenta[b]quinoline with morpholine in the presence of a catalyst. The reaction proceeds through the formation of an imine intermediate, which is then reduced to form 2,3-Dihydro-9-morpholino-1H-cyclopenta(b)quinoline. The synthesis of 2,3-Dihydro-9-morpholino-1H-cyclopenta(b)quinoline has been optimized to improve yield and purity, and various methods have been reported in the literature.
科学的研究の応用
2,3-Dihydro-9-morpholino-1H-cyclopenta(b)quinoline has been found to exhibit various biological activities, including anticancer, antiviral, and antimicrobial properties. 2,3-Dihydro-9-morpholino-1H-cyclopenta(b)quinoline has been shown to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. 2,3-Dihydro-9-morpholino-1H-cyclopenta(b)quinoline has also been found to inhibit the replication of viruses such as HIV and hepatitis C virus. In addition, 2,3-Dihydro-9-morpholino-1H-cyclopenta(b)quinoline has been shown to have antibacterial and antifungal activities.
特性
CAS番号 |
7157-31-5 |
|---|---|
製品名 |
2,3-Dihydro-9-morpholino-1H-cyclopenta(b)quinoline |
分子式 |
C16H18N2O |
分子量 |
254.33 g/mol |
IUPAC名 |
4-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)morpholine |
InChI |
InChI=1S/C16H18N2O/c1-2-6-14-12(4-1)16(18-8-10-19-11-9-18)13-5-3-7-15(13)17-14/h1-2,4,6H,3,5,7-11H2 |
InChIキー |
AUFKTXNEJAAMFI-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C3=CC=CC=C3N=C2C1)N4CCOCC4 |
正規SMILES |
C1CC2=C(C3=CC=CC=C3N=C2C1)N4CCOCC4 |
その他のCAS番号 |
7157-31-5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



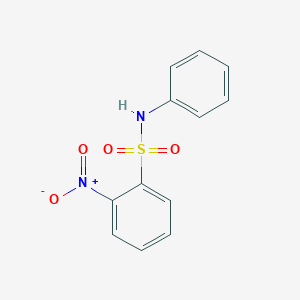
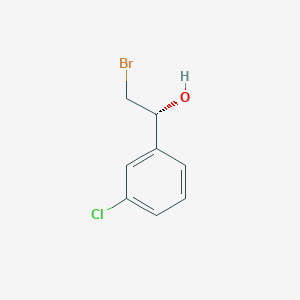
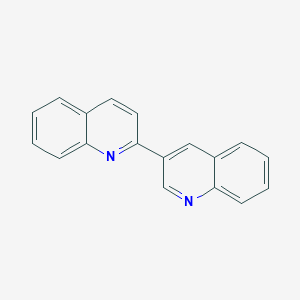
![Ethanol, 2,2'-[(3-nitrophenyl)imino]bis-](/img/structure/B181940.png)

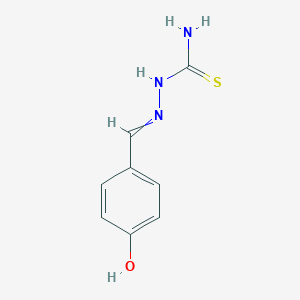
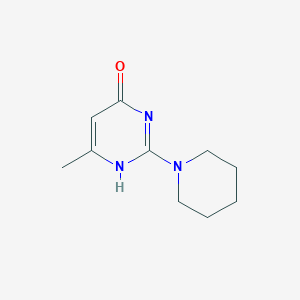
![3-Methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B181949.png)
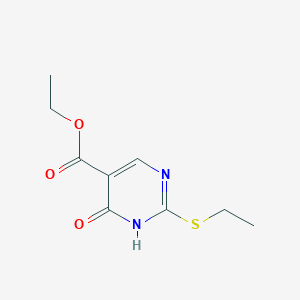
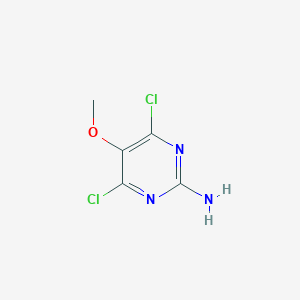
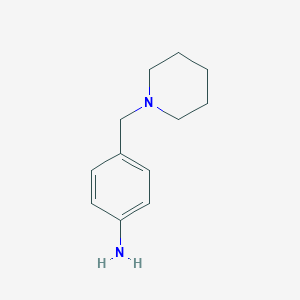
![2,8-Dimethylpyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B181957.png)
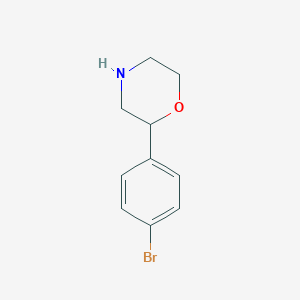
![4-[4-(2-Methoxyethyl)piperazin-1-yl]aniline](/img/structure/B181962.png)